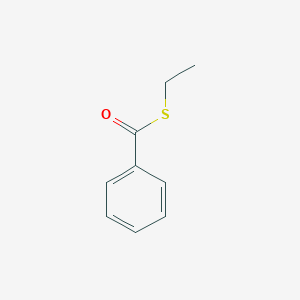

Benzenecarbothioic acid, S-ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenecarbothioic acid, S-ethyl ester, also known as ethyl benzene thioester, is a chemical compound that is widely used in scientific research. It is a thioester derivative of benzoic acid and is commonly used as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Structural Analysis

Research by Shin, Cho, and Chae (1993) detailed the structure of benfotiamine hemihydrate, a derivative of benzenecarbothioic acid, revealing its conformation stabilized by an intramolecular hydrogen bond. This study contributes to understanding the molecular geometry and potential reactivity of such compounds (Shin, Cho, & Chae, 1993).

Enhanced Ionic Transport

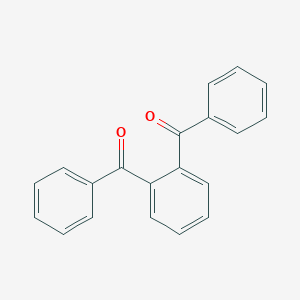

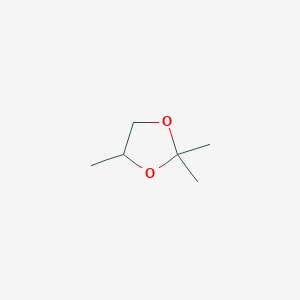

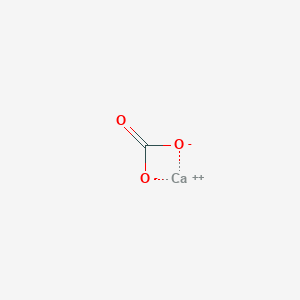

Michael et al. (1997) investigated esters of benzene 1,2 dicarboxylic acids, including variants similar to benzenecarbothioic acid S-ethyl ester, as plasticizers in polymer matrices to improve ionic conductivity. Their findings offer insights into the use of such esters in developing advanced electrolyte materials for energy storage applications (Michael, Jacob, Prabaharan, & Radhakrishna, 1997).

Plant Disease Resistance

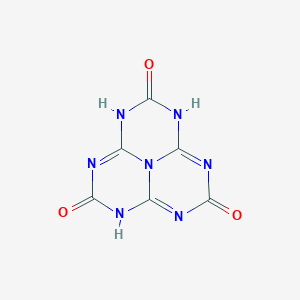

Benhamou and Bélanger (1998) explored the use of benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester, a compound closely related to benzenecarbothioic acid S-ethyl ester, in inducing resistance against Fusarium oxysporum in tomato plants. Their research demonstrates the potential of such chemicals in enhancing plant defense mechanisms against pathogens (Benhamou & Bélanger, 1998).

Catalytic Reactions

Studies on the catalytic hydrolysis of esters of benzoic acid, including work by Nielsen and Bundgaard (1987), provide a reference for designing prodrug esters of carboxylic acid agents. This research can inform the development of new chemical entities with improved pharmacological profiles (Nielsen & Bundgaard, 1987).

Propiedades

IUPAC Name |

S-ethyl benzenecarbothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJPOQGUMFRLEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333072 |

Source

|

| Record name | Benzenecarbothioic acid, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenecarbothioic acid, S-ethyl ester | |

CAS RN |

1484-17-9 |

Source

|

| Record name | Benzenecarbothioic acid, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)